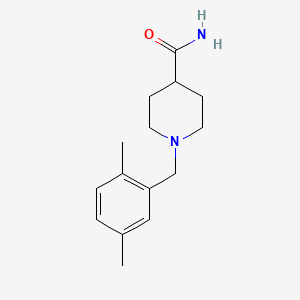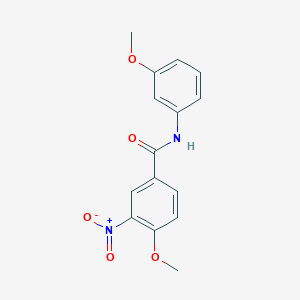
1-(4-fluorobenzoyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzoyl)-1H-benzimidazole, also known as FBBI, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has been synthesized using various methods and has shown promising results in various scientific applications.
作用機序
The mechanism of action of 1-(4-fluorobenzoyl)-1H-benzimidazole is still under investigation. However, studies have shown that 1-(4-fluorobenzoyl)-1H-benzimidazole inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and insulin resistance. 1-(4-fluorobenzoyl)-1H-benzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer cell proliferation and survival. 1-(4-fluorobenzoyl)-1H-benzimidazole also inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation. Additionally, 1-(4-fluorobenzoyl)-1H-benzimidazole has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-1H-benzimidazole has various biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammatory cytokines and enzymes, and improvement of glucose metabolism and insulin sensitivity. Studies have shown that 1-(4-fluorobenzoyl)-1H-benzimidazole inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. 1-(4-fluorobenzoyl)-1H-benzimidazole also reduces the production of inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). Additionally, 1-(4-fluorobenzoyl)-1H-benzimidazole improves glucose metabolism and insulin sensitivity by activating the AMPK pathway.
実験室実験の利点と制限
1-(4-fluorobenzoyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the advantages is its potent anti-cancer activity against various cancer cell lines. 1-(4-fluorobenzoyl)-1H-benzimidazole also exhibits anti-inflammatory and anti-diabetic activities, making it a promising compound for the treatment of these diseases. However, one of the limitations of 1-(4-fluorobenzoyl)-1H-benzimidazole is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, the synthesis process of 1-(4-fluorobenzoyl)-1H-benzimidazole is complex and requires the use of hazardous chemicals, which can pose a risk to the researcher.
将来の方向性
1-(4-fluorobenzoyl)-1H-benzimidazole has shown promising results in various scientific research applications, and there are several future directions that can be explored. One of the future directions is to investigate the mechanism of action of 1-(4-fluorobenzoyl)-1H-benzimidazole in more detail to identify its molecular targets. Another future direction is to improve the solubility and bioavailability of 1-(4-fluorobenzoyl)-1H-benzimidazole to enhance its efficacy. Furthermore, the potential of 1-(4-fluorobenzoyl)-1H-benzimidazole as a combination therapy with other anti-cancer or anti-inflammatory drugs can also be explored. Finally, the in vivo efficacy and safety of 1-(4-fluorobenzoyl)-1H-benzimidazole can be investigated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(4-fluorobenzoyl)-1H-benzimidazole is a promising chemical compound that has shown potent anti-cancer, anti-inflammatory, and anti-diabetic activities. The synthesis method of 1-(4-fluorobenzoyl)-1H-benzimidazole and its scientific research applications have been discussed in this paper. 1-(4-fluorobenzoyl)-1H-benzimidazole inhibits cancer cell proliferation, reduces the production of inflammatory cytokines and enzymes, and improves glucose metabolism and insulin sensitivity by inhibiting various enzymes and signaling pathways. 1-(4-fluorobenzoyl)-1H-benzimidazole has several advantages and limitations for lab experiments, and there are several future directions that can be explored to enhance its efficacy and potential as a therapeutic agent.
合成法
1-(4-fluorobenzoyl)-1H-benzimidazole can be synthesized using various methods, including the reaction of 4-fluorobenzoic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of 4-fluorobenzoic acid with o-phenylenediamine in the presence of a catalyst such as zinc chloride or aluminum chloride. The yield of the synthesis process depends on the method used, and it ranges from 50% to 85%.
科学的研究の応用
1-(4-fluorobenzoyl)-1H-benzimidazole has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory, and anti-diabetic activities. Studies have shown that 1-(4-fluorobenzoyl)-1H-benzimidazole has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-fluorobenzoyl)-1H-benzimidazole also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines and enzymes. Furthermore, 1-(4-fluorobenzoyl)-1H-benzimidazole has been shown to have anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
特性
IUPAC Name |
benzimidazol-1-yl-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOOIURGGPOPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)




![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)